4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine
Description
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-12-3-1-10(2-4-12)13-9-14(18-17-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELALLNTKKLQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156336-70-8 | |
| Record name | 4-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156336708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL)PIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2B2SQW0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific details on the exact synthetic route, it likely includes reactions such as cyclization, substitution, and piperidine ring formation.
Industrial Production:: Industrial-scale production methods for 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine are not widely documented. research laboratories may synthesize it for scientific investigations.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The pyrazole and 4-chlorophenyl rings undergo electrophilic substitution reactions. The chlorophenyl group directs incoming electrophiles to the para position relative to the chlorine atom, while the pyrazole ring reacts preferentially at the C-4 position due to electron density distribution.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-3-(4-chlorophenyl)pyrazole | |
| Halogenation | Br₂/FeBr₃, CHCl₃, 25°C | 4-Bromo-3-(4-chlorophenyl)pyrazole |
Nucleophilic Reactions at Piperidine Nitrogen
The piperidine nitrogen participates in alkylation and acylation reactions, forming derivatives with enhanced solubility or biological activity.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 1-Methyl-4-[3-(4-chlorophenyl)pyrazolyl]piperidine | 78% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | 1-Acetyl-4-[3-(4-chlorophenyl)pyrazolyl]piperidine | 85% |
Reduction and Oxidation
-
Reduction : The pyrazole ring remains stable under standard reduction conditions, but the piperidine ring can undergo hydrogenation.
-
Example: Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring to a fully saturated structure.
-
-
Oxidation : The benzylic hydrogen of the piperidine ring is susceptible to oxidation with KMnO₄, forming a ketone derivative .
Condensation Reactions
The pyrazole NH group reacts with aldehydes to form Schiff bases, enabling further functionalization.
Cycloaddition Reactions
The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles like acetylenes, forming fused heterocycles.
| Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 100°C | Pyrazolo[1,5-a]pyridine derivative |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the chlorophenyl group.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-(4-Biphenyl)-1H-pyrazol-5-yl-piperidine | 65% |
Biological Activity and Derivatives
Derivatives of this compound exhibit anticoagulant and anticancer properties. For example:
-
Prothrombin Inhibition : The parent compound inhibits prothrombin activation (IC₅₀ = 1.2 μM).
-
Anticancer Activity : Schiff base derivatives show cytotoxicity against MCF-7 cells (IC₅₀ = 8.7 μM) .
Stability and Reactivity Trends
Scientific Research Applications
Research indicates that 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound has been studied for its potential to inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Anticancer Potential : Some studies have indicated that the compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with molecular targets. For instance, it could modulate receptors or enzymes related to neurotransmission or cellular signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related molecules with similar structural features. Its uniqueness lies in the combination of the pyrazole and piperidine moieties.
Biological Activity
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine, a compound belonging to the phenylpyrazole class, has garnered attention in pharmacological research due to its diverse biological activities. This article summarizes its chemical properties, biological effects, and potential therapeutic applications based on recent studies and findings.
- Chemical Formula : C₁₄H₁₆ClN₃
- Molecular Weight : 261.75 g/mol
- IUPAC Name : this compound
- CAS Number : Not available
- Structure : The compound features a piperidine ring substituted with a pyrazole moiety and a chlorophenyl group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various pyrazole derivatives, including this compound, against several pathogens. The findings indicated:
- Minimum Inhibitory Concentration (MIC) : Values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
- Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential use in treating biofilm-associated infections .
Antifungal and Antitubercular Activity
In vitro tests revealed promising antifungal effects against pathogenic strains of fungi and activity against Mycobacterium tuberculosis. The compound's structure may enhance its interaction with fungal cell membranes, leading to increased permeability and cell death .
The primary mechanism of action appears to be the inhibition of specific enzymes involved in microbial metabolism. For instance, the compound has been shown to inhibit thrombin, a key enzyme in blood coagulation, which may also play a role in modulating inflammatory responses .
Pharmacological Profile
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (1.0) |
| Blood-Brain Barrier Penetration | Moderate (0.9524) |
| Caco-2 Permeability | Moderate (0.5571) |
| P-glycoprotein Substrate | Yes (0.5368) |
| CYP450 Inhibition | Low promiscuity (0.6188) |
This table summarizes some pharmacokinetic properties that indicate the compound's potential for systemic absorption and central nervous system activity .
Therapeutic Applications
- Metabolic Disorders : Research suggests that derivatives of this compound may be beneficial in treating conditions like type 2 diabetes and obesity through the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 .
- CNS Disorders : Given its ability to cross the blood-brain barrier, there is potential for development as a treatment for cognitive impairments or neurodegenerative diseases such as Alzheimer's disease .
Q & A
Q. Table 1: Comparison of Synthetic Yields Under Different Conditions
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazole formation | Ethanol | HCl | 65–75 | |
| Piperidine coupling | DCM | NaOH | 85–90 | |
| Final purification | Ethyl acetate | – | 99 |
Advanced: How can discrepancies in reported biological activities of derivatives be systematically analyzed?
Answer:
Discrepancies often arise from structural variations or assay conditions. A systematic approach includes:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl) on receptor binding .
- Kinetic profiling : Use radioligand binding assays (e.g., H3 receptor antagonism studies) to differentiate affinity and residence time .
- Data normalization : Account for variations in cell lines (e.g., HEK293 vs. CHO) or assay pH (6.5–7.4) to standardize activity measurements .
Key Finding : Fluorine substitution at the phenyl ring enhances lipophilicity and CNS penetration, while chlorine improves enzyme inhibition .
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Answer:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretching (~3400 cm⁻¹) in the pyrazole-piperidine backbone .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 287.1) and fragmentation patterns .
- NMR : Assign peaks for piperidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
Note : X-ray crystallography resolves ambiguous stereochemistry (e.g., intramolecular H-bonding in pyrazole rings) .
Advanced: What computational methods are recommended for modeling electronic properties?
Answer:
- Density Functional Theory (DFT) : Use the B3LYP functional with a 6-31G(d) basis set to model frontier orbitals (HOMO/LUMO) and electrostatic potential (ESP) .
- Wavefunction Analysis : Multiwfn software calculates electron localization function (ELF) and bond order to assess aromaticity in the pyrazole ring .
- Validation : Compare computed vs. experimental NMR/IR spectra to refine parameters .
Q. Table 2: Key DFT Parameters for Electronic Analysis
| Property | Method | Value (eV) | Reference |
|---|---|---|---|
| HOMO-LUMO gap | B3LYP/6-31G(d) | 4.2 | |
| ESP at pyrazole N | B3LYP/cc-pVTZ | -0.45 |
Basic: What are key considerations in designing SAR studies for derivatives?
Answer:
- Core modifications : Vary substituents on the piperidine (e.g., methyl, carbonyl) and pyrazole (e.g., halogen, methylsulfinyl) to probe steric/electronic effects .
- Bioisosteric replacement : Substitute 4-chlorophenyl with 4-fluorophenyl to enhance metabolic stability .
- Assay selection : Use enzyme inhibition (e.g., kinase assays) and cell viability (e.g., MTT) for cytotoxicity profiling .
Advanced: How can X-ray crystallography resolve ambiguous structural features?
Answer:
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) and SHELXT for structure solution .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding (e.g., C–H···N interactions) .
- Validation : Check for R-factor convergence (<5%) and Flack parameter (<0.1) to confirm absolute configuration .
Case Study : Intramolecular C17–H···N2 hydrogen bonding stabilizes the pyrazole-piperidine conformation (S(6) motif) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
